molecular formula C15H26O4S2 B562351 (4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 91294-64-3

(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B562351
CAS No.: 91294-64-3
M. Wt: 334.489
InChI Key: MQCXYIUIBYSRGY-WZRBSPASSA-N
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Description

(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane: is a synthetic organic compound with the molecular formula C15H26O4S2 and a molecular weight of 334.49 g/mol . This compound is a derivative of D-arabino-hexose, where the hydroxyl groups at positions 3, 4, 5, and 6 are protected by isopropylidene groups, and the 2-deoxy position is modified with a propylene dithioacetal group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, 5, and 6 of D-arabino-hexose are protected using isopropylidene groups.

    Formation of Propylene Dithioacetal: The 2-deoxy position is modified by introducing a propylene dithioacetal group.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions (e.g., hydrochloric acid, sulfuric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Hydroxyl-functionalized derivatives.

Mechanism of Action

The mechanism of action of (4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets, such as enzymes and viral proteins. The dithioacetal group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity . Additionally, the compound’s structural features allow it to mimic natural substrates, thereby interfering with biological pathways and processes .

Properties

IUPAC Name

(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3/t10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXYIUIBYSRGY-WZRBSPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CC3SCCCS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115108
Record name D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91294-64-3
Record name D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91294-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-arabino-Hexose, 2-deoxy-3,4:5,6-bis-O-(1-methylethylidene)-, cyclic 1,3-propanediyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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